Imazethapyr
Overview
Description
Imazethapyr (IM) is a chiral herbicide widely used in agriculture for controlling weeds by inhibiting the synthesis of branched-chain amino acids (BCAAs) through the inhibition of acetolactate synthase activity. It has been studied for its effects on plant physiology, including its toxic effects and enantioselective properties (Qian et al., 2015) (Qian et al., 2011).
Synthesis Analysis
The synthesis of imazethapyr is not directly addressed in the provided literature. However, its usage and impact are significant in the study of its physiological and molecular effects on plants, indicating that its synthesis is primarily for agricultural applications as a herbicide.
Molecular Structure Analysis
Imazethapyr's effectiveness is attributed to its molecular structure, which allows it to act as a chiral herbicide, showing different biological activities between its enantiomers. These structural features enable it to inhibit crucial enzymes in plants, leading to significant physiological changes (Qian et al., 2013).
Chemical Reactions and Properties
Imazethapyr operates by inhibiting acetolactate synthase (ALS), leading to the cessation of branched-chain amino acid production, vital for plant growth and development. This inhibition showcases the chemical's potent herbicidal properties and its impact on plant metabolism and growth processes (Gaston et al., 2002).
Physical Properties Analysis
The research did not provide specific details on the physical properties of imazethapyr, such as its melting point, boiling point, or solubility. However, these properties are crucial for its application and environmental behavior, affecting its distribution, persistence, and efficacy as a herbicide.
Chemical Properties Analysis
Imazethapyr's chemical properties, including its reactivity and stability, contribute to its herbicidal action and environmental fate. Its impact on soil enzyme activity and nutrient uptake, as well as its interaction with microbial communities, highlights its broad environmental implications beyond its primary use as a herbicide (Lal et al., 2017).
Scientific Research Applications
Human Health Risks : Imazethapyr exposure has been linked to increased risks of bladder and colon cancer among pesticide applicators, suggesting its potential role in the etiology of these cancers (Koutros et al., 2009).
Plant Biochemical Pathways : Research on Arabidopsis thaliana indicates that imazethapyr affects key biochemical pathways, including branched-chain amino acid (BCAA) synthesis and catabolism, sugar and starch metabolism, and impacts the microbial community structure in the rhizosphere (Qian et al., 2015).
Enantioselectivity in Plants : Studies show that R- and S-enantiomers of imazethapyr exhibit different levels of toxicity and effects on rice and Arabidopsis thaliana. These differences manifest in enzyme inhibition, amino acid synthesis, photosynthesis, and gene transcription (Qian et al., 2011; Zhao et al., 2020).
Impact on Microbial and Plant Symbiosis : Imazethapyr affects Rhizobium growth and its symbiosis with pea, indicating its influence on nodule initiation and development without directly affecting Rhizobium (González et al., 1996).
Effects on Soil Microbiology : Imazethapyr application alters the microbial community structures on plant leaves, which can increase the abundance of pathogenic bacteria. It also impacts soil enzyme activities and microbial biomass (Liu et al., 2019; Perucci & Scarponi, 1994).
Genotoxic and Cytotoxic Effects : Studies on Allium cepa root cells revealed that imazethapyr can induce cytotoxic activity and DNA damage, highlighting its potential genotoxic effects (Liman et al., 2015).
Sensitivity in Crops : Research demonstrates that oilseed rape is highly sensitive to imazethapyr soil residues, affecting both root and shoot growth (Mehdizadeh, 2019).
Photosynthesis and Chlorophyll Synthesis : Imazethapyr affects chlorophyll synthesis and photosynthesis in Arabidopsis thaliana in an enantioselective manner, with R-IM showing greater inhibition than S-IM (Qian et al., 2013).
Ecotoxicology : Studies on Leptodactylus latinasus adult frogs show that imazethapyr exposure can lead to histological, biochemical, and genotoxic effects, indicating potential ecological risks (Pérez-Iglesias et al., 2021).
Oxidative Stress and Herbicide Mode of Action : In pea plants, imazethapyr induces slight lipid peroxidation without significant changes in antioxidant enzymatic activities, suggesting oxidative stress is not primarily related to its mode of action (Zabalza et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKUMIPKHGGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101917-66-2 (ammonium-salt) | |
Record name | Imazethapyr [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3024287 | |
Record name | Imazethapyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Merck Index] Colorless solid; [HSDB] | |
Record name | Imazethapyr | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5610 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
180 °C (decomposes) | |
Record name | IMAZETHAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone 48.2, methanol 105, tolulene 5, dichloromethane 185, isopropanol 17, heptane 0.9 (all in g/L, 25 °C), In water, 1415 ppm at 25 °C | |
Record name | IMAZETHAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.10 to 1.12 at 21 °C | |
Record name | IMAZETHAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Absorbed by plant roots and foliage, being translocated to meristematic regions where it inhibits the biosynthesis of valine, leucine and isoleucine preventing cell division., Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ... | |
Record name | IMAZETHAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Imazethapyr | |
Color/Form |
White to off-white crystalline solid, Off-white to tan solid | |
CAS RN |
81335-77-5 | |
Record name | Imazethapyr | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81335-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imazethapyr [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imazethapyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMAZETHAPYR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72T2IN94I4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IMAZETHAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
173 °C | |
Record name | IMAZETHAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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